molecular formula C20H14ClF3N4O4 B048830 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide CAS No. 583840-04-4

4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide

Katalognummer B048830
CAS-Nummer: 583840-04-4
Molekulargewicht: 466.8 g/mol
InChI-Schlüssel: VYTLLTTWWZIYME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is also known as Sorafenib Tosylate . It is an orally active kinase inhibitor that exerts broad-spectrum anticancer efficacy in vitro and in vivo via targeting b-Raf, c-Raf (Raf-1), as well as several receptor tyrosine kinases involved in neovascularization and tumor progression .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . In one of the steps, the compound of the formula (V) is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature is carefully controlled to not exceed 70 degrees Celsius .


Molecular Structure Analysis

The molecular formula of this compound is C21H16ClF3N4O3 . It has been characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .


Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis . For instance, it involves an amination replacement reaction involving 4H-pyran-4-one 3c intermediate with ammonia at 65 °C .


Physical And Chemical Properties Analysis

The compound is stable in organic solvents . More detailed physical and chemical properties might be available in specific databases or scientific literature.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment: Combination Therapy

BAY-68-7769: has been studied as part of combination therapy with other chemotherapeutic agents. For instance, it has been combined with dacarbazine in patients with advanced solid tumors to investigate pharmacokinetic interactions . The study aimed to understand how BAY-68-7769 affects the pharmacokinetics of dacarbazine and its metabolites, which could lead to optimized dosing strategies for improved therapeutic outcomes.

Cardiovascular Safety in Cancer Patients

The cardiovascular safety profile of BAY-68-7769 is of significant interest, particularly in patients with advanced cancer undergoing treatment. Research has been conducted to evaluate the effects of BAY-68-7769 on cardiovascular parameters such as left ventricular ejection fraction, QT/QTc interval, heart rate, and blood pressure . This is crucial for assessing the risk of cardiac adverse events during cancer treatment.

Antagonist of Glucose Transporter Type 1 (GLUT1)

BAY-68-7769: has been identified as an antagonist of the GLUT1 receptor, which plays a role in aerobic glycolysis, a process associated with hepatocellular carcinoma (HCC). Targeting GLUT1 with BAY-68-7769 could potentially inhibit tumor cell proliferation, drug resistance, and metastasis .

Synthesis and Chemical Processing

The compound has been the subject of research regarding its synthesis and processing. Studies have detailed methods for preparing BAY-68-7769 , including the reaction conditions and the use of specific reagents to achieve the desired chemical structure . This information is vital for the large-scale production and pharmaceutical application of the compound.

Inhibition of Tumor Cell Proliferation and Angiogenesis

BAY-68-7769: acts on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis . By inhibiting these pathways, the compound could be used to prevent the growth and spread of various cancers.

FDA-Approved Trifluoromethyl Group-Containing Drugs

As a trifluoromethyl group-containing compound, BAY-68-7769 is part of a broader class of FDA-approved drugs that exhibit numerous pharmacological activities. The trifluoromethyl group is a common pharmacophore in many drugs, and its presence in BAY-68-7769 suggests potential applications across various therapeutic areas .

Safety and Hazards

Specific safety and hazard information for this compound might be available in Material Safety Data Sheets or similar resources . It’s important to handle all chemicals with appropriate safety measures.

Zukünftige Richtungen

The compound is part of a class of drugs that have shown significant promise in the treatment of cancer . Future research may focus on improving the efficacy and reducing the side effects of these drugs. Additionally, the trifluoromethyl group, which is part of this compound, is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) , indicating a promising direction for future drug development.

Eigenschaften

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLLTTWWZIYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide

CAS RN

583840-04-4
Record name BAY-68-7769
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2FQP001BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.